molecular formula C7H8FNS B13411878 2-(Aminomethyl)-5-fluorobenzene-1-thiol CAS No. 717092-78-9

2-(Aminomethyl)-5-fluorobenzene-1-thiol

Cat. No.: B13411878
CAS No.: 717092-78-9
M. Wt: 157.21 g/mol
InChI Key: NPCODDYTBZZKTE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluorobenzene-1-thiol is an organic compound characterized by the presence of an aminomethyl group, a fluorine atom, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluorobenzene-1-thiol typically involves multi-step organic reactionsThe fluorine atom is usually introduced through halogenation reactions using fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-5-fluorobenzene-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Aminomethyl)-5-fluorobenzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the aminomethyl group and the fluorine atom in 2-(Aminomethyl)-5-fluorobenzene-1-thiol imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

717092-78-9

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

2-(aminomethyl)-5-fluorobenzenethiol

InChI

InChI=1S/C7H8FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2

InChI Key

NPCODDYTBZZKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S)CN

Origin of Product

United States

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